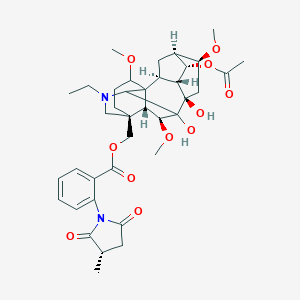
4-Pipéridinone, 2,2,6,6-tétraméthyl-, oxime, monochlorhydrate
Vue d'ensemble
Description
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempoxime. Antioxidant, radical scavenger. Piperidine derivative, , synthetic.
For comparative information see the attached 3 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Good to moderate penetration of biological membranes. Antioxidant (precursor of stable TEMPO nitroxyl radical): together with PEMPOXIME can be used for testing the possibility of antioxydant contribution into any observed biological activity of TEMPOXIME. Potential antimitotic (ask for the TEMPIDONE data).
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempoxime. Antioxidant, radical scavenger. Piperidine derivative,, synthetic.
Applications De Recherche Scientifique
Synthèse des stabilisants de lumière aux amines encombrées (HALS)
Ce composé est une matière première essentielle pour la production de stabilisants de lumière aux amines encombrées (HALS), qui sont couramment utilisés dans les plastiques, les fibres, les revêtements et les caoutchoucs . Les HALS peuvent améliorer les performances de ces matériaux dans des environnements à forte luminosité avec une faible toxicité et un excellent effet synergique .
Synthèse en continu de la DTMPA
Un procédé en continu efficace a été rapporté pour la synthèse de la N,N′-bis(2,2,6,6-tétraméthyl-4-pipéridinyl)-1,6-hexanediamine (DTMPA). La matière première 1,6-hexanediamine (HMDA) est mélangée avec de la 2,2,6,6-tétraméthyl-4-pipéridinone (TAA), réagit avec de l'hydrogène dans un microréacteur à lit fixe rempli de catalyseur 5% Pt/C pour fournir de la DTMPA avec un rendement isolé de 85% .
Hydrogénation catalytique de la triacétoneamine (TAA)
Un procédé continu a été développé pour l'hydrogénation catalytique de la triacétoneamine (TAA) en 2,2,6,6-tétraméthyl-4-pipéridinol (TMP), tous deux étant des matières premières indispensables des stabilisants de lumière aux amines encombrées .
Utilisation dans le système d'analyse et de synthèse miniaturisé (πSYNTAS)
Le chlorhydrate de 2,2,6,6-tétraméthyl-4-pipéridinone a été utilisé comme réactif injecté dans le micromélangeur à l'aide d'une vanne d'injection Rheodyne pour introduire des impulsions d'échantillons discrètes dans le système d'analyse et de synthèse miniaturisé (πSYNTAS) .
Synthèse de l'hexanediamine pipéridine
La N’N-bis (2,2,6,6-tétraméthyl-4-pipéridinyl)-1,6-hexanediamine (DTMPA), également connue sous le nom d'hexanediamine pipéridine, est un intermédiaire important pour la production de stabilisants de lumière aux amines encombrées .
Propriétés
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)5-7(10-12)6-9(3,4)11-8;/h11-12H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFGKBTEGXYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(N1)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069884 | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63467-53-8 | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63467-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)












